molecular formula C21H25ClN2OS B12742906 1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- CAS No. 96171-28-7

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)-

Katalognummer: B12742906
CAS-Nummer: 96171-28-7
Molekulargewicht: 389.0 g/mol
InChI-Schlüssel: CKWXHTIZDIJIFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- is a complex organic compound that features a piperidine ring, an acetanilide moiety, and a p-chlorophenyl thioether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Acetanilide Moiety: This step involves the acylation of the piperidine ring with acetic anhydride and aniline.

    Attachment of the p-Chlorophenyl Thioether Group: This can be done by reacting the intermediate with p-chlorothiophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The p-chlorophenyl thioether group can enhance its binding affinity to certain molecular targets, while the piperidine ring can improve its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.

    Acetanilide Derivatives: Compounds like paracetamol and acetanilide-based drugs.

    Thioether Compounds: Compounds like thioanisole and other sulfur-containing organic molecules.

Uniqueness

1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)- is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the p-chlorophenyl thioether group distinguishes it from other piperidine and acetanilide derivatives, potentially offering unique interactions with molecular targets and distinct pharmacological profiles.

Eigenschaften

CAS-Nummer

96171-28-7

Molekularformel

C21H25ClN2OS

Molekulargewicht

389.0 g/mol

IUPAC-Name

N-[2-(4-chlorophenyl)sulfanylethyl]-N-phenyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H25ClN2OS/c22-18-9-11-20(12-10-18)26-16-15-24(19-7-3-1-4-8-19)21(25)17-23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-17H2

InChI-Schlüssel

CKWXHTIZDIJIFS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC(=O)N(CCSC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.